

An In-Depth Technical Guide to 1-Cyanoallyl Acetate

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Compound of Interest

Compound Name: 1-Cyanoallyl acetate

CAS No.: 15667-63-7

Cat. No.: B100519

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-cyanoallyl acetate**, a versatile bifunctional molecule with significant potential in organic synthesis and as an intermediate in the development of novel therapeutics. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and applications, grounded in established scientific principles.

Core Molecular Attributes of 1-Cyanoallyl Acetate

1-Cyanoallyl acetate, also known as 1-cyanoprop-2-enyl acetate, is a racemic organic compound.^[1] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₇ NO ₂	[1]
Molecular Weight	125.13 g/mol	[1]
Monoisotopic Mass	125.047676 Da	[2]
Structure		
SMILES	<chem>C=CC(C#N)OC(=O)C</chem>	[1]
InChI	InChI=1S/C6H7NO2/c1-3-6(4-7)9-5(2)8/h3,6H,1H2,2H3	[1]

Synthesis of 1-Cyanoallyl Acetate: A Validated Protocol

The synthesis of **1-cyanoallyl acetate** is most effectively and safely achieved through the catalyzed addition of a cyanide source to acrolein in the presence of an acetylating agent. This method avoids the direct handling of unstable cyanohydrins by forming the more stable acetate ester in a one-pot procedure.[3] The following protocol is a self-validating system, designed for reproducibility and high yield.

Causality of Experimental Choices

The selection of an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is crucial. TBD is a strong, non-nucleophilic base that can deprotonate the cyanide source to generate the cyanide anion required for the nucleophilic attack on the carbonyl carbon of acrolein.[3] Acetyl cyanide serves as both the cyanide source and the acetylating agent, streamlining the reaction.[3] Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.

Experimental Workflow Diagram

Step-by-Step Methodology

- **Catalyst Preparation:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 5 mol%) in dry acetonitrile (1 mL per 1.0 mmol of aldehyde).
- **Addition of Reactants:** To the stirred catalyst solution, add freshly distilled acrolein (1.0 mmol). Following this, add acetyl cyanide (1.5 mmol) dropwise at room temperature.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (acrolein) is consumed.
- **Aqueous Work-up:** Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
- **Washing and Drying:** Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- **Isolation and Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure **1-cyanoallyl acetate**.

Spectroscopic Characterization of 1-Cyanoallyl Acetate

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following section details the expected spectroscopic data for **1-cyanoallyl acetate**.

^1H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

Caption: Predicted ^1H NMR chemical shifts for **1-cyanoallyl acetate**.

- Interpretation: The spectrum will show a characteristic singlet for the acetate methyl protons around 2.1 ppm. The vinylic protons will appear as a complex multiplet system between 5.4 and 6.1 ppm. The proton on the carbon bearing the nitrile and acetate groups will also be part of this multiplet system, typically around 5.7 ppm.[4]

¹³C NMR Spectroscopy

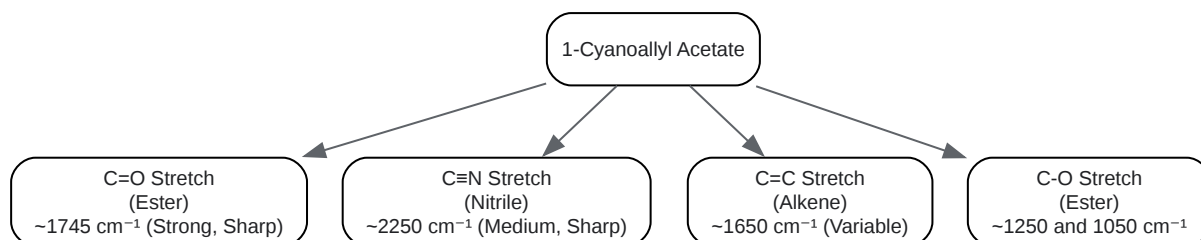
Carbon NMR provides information on the carbon skeleton of the molecule.

Carbon Atom	Expected Chemical Shift (δ , ppm)
CH ₃	~20
-CH(CN)O-	~65
C#N	~115
=CH ₂	~120
=CH-	~130
C=O	~168

- Interpretation: The carbonyl carbon of the ester will be the most downfield signal, appearing around 168 ppm. The nitrile carbon will be in the typical range of ~115 ppm. The sp² hybridized carbons of the allyl group will be found between 120-130 ppm, while the sp³ hybridized carbons will be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.



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Caption: Key IR absorption bands for **1-cyanoallyl acetate**.

- Interpretation: A strong, sharp absorption band around 1745 cm^{-1} is characteristic of the carbonyl (C=O) stretch of the ester. A medium, sharp peak around 2250 cm^{-1} indicates the presence of the nitrile (C≡N) group. The alkene C=C stretch will be observed around 1650 cm^{-1} . The C-O stretches of the ester will appear in the fingerprint region, typically as two bands around 1250 and 1050 cm^{-1} .

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^+$ at $m/z = 125$ would be expected. Common fragmentation patterns for esters include the loss of the alkoxy group or the acyloxy group.[5] For **1-cyanoallyl acetate**, key fragments could arise from:
 - Loss of the acetoxy group ($-\text{OCOCH}_3$), leading to a fragment at $m/z = 66$.
 - Loss of the allyl group ($-\text{CH}_2\text{CH}=\text{CH}_2$), resulting in a fragment at $m/z = 84$.
 - A McLafferty rearrangement is unlikely due to the structure.
 - Cleavage of the acetic acid group can also be observed.[6]

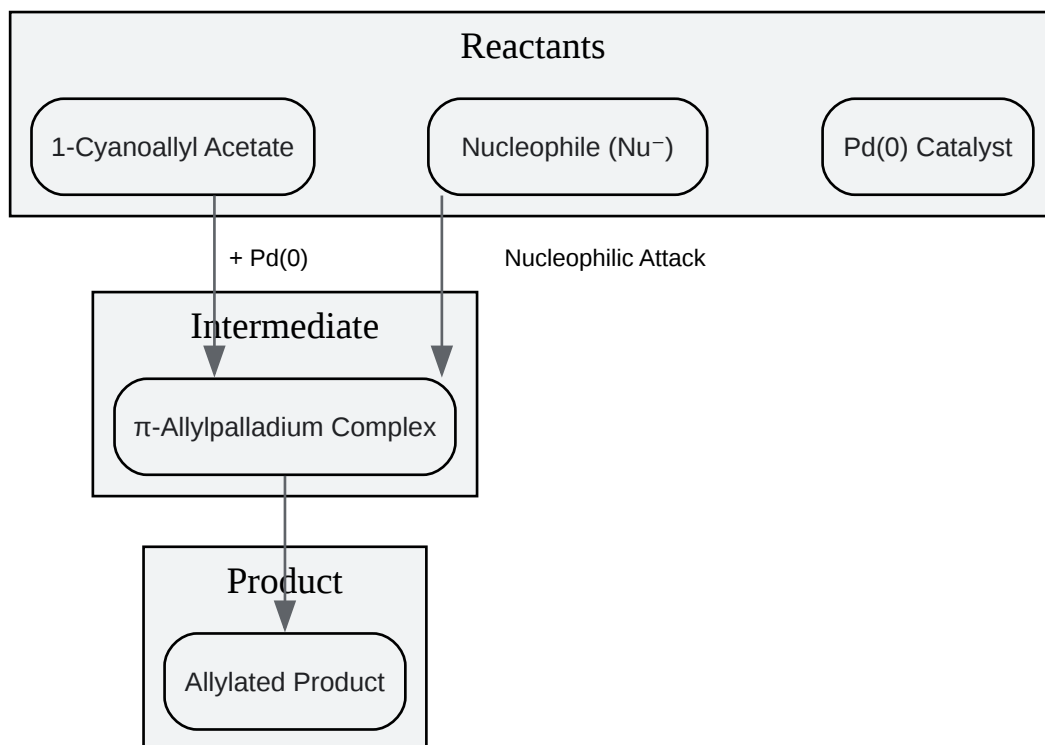
Reactivity and Applications in Drug Development

1-Cyanoallyl acetate is a valuable intermediate in organic synthesis due to its two reactive centers: the allyl group and the cyano-substituted carbon.[7][8][9]

Palladium-Catalyzed Allylic Alkylation

The allyl acetate moiety is an excellent leaving group in palladium-catalyzed allylic alkylation reactions, a cornerstone of modern C-C bond formation.[10][11] This allows for the introduction of a wide range of nucleophiles at the allylic position, making **1-cyanoallyl acetate** a versatile

building block for more complex molecules. The presence of the cyano group can influence the regioselectivity of these reactions.[12]



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Caption: Generalized palladium-catalyzed allylic alkylation.

Role as a Pharmaceutical Intermediate

While direct applications of **1-cyanoallyl acetate** in marketed drugs are not widely documented, its structure represents a key pharmacophore. Cyanohydrin esters are important precursors for the synthesis of α -hydroxy acids, β -amino alcohols, and other functionalities prevalent in bioactive molecules.[3] The ability to introduce chirality and further functionalize the molecule makes it a valuable starting material in the synthesis of complex pharmaceutical intermediates.[7][8][9] For instance, optically active cyanohydrins are building blocks for pyrethroid insecticides, demonstrating the utility of this class of compounds in creating biologically active molecules.[13]

Safety and Handling

As with all nitrile-containing compounds, **1-cyanoallyl acetate** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with copious amounts of water.

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